N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide
Description
This compound is a sulfonamide derivative featuring a thiophen-2-yl ethyl group and a 4-fluorobenzenesulfonyl moiety. The ethanediamide backbone is substituted with a branched 3-methylbutyl chain, which may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S2/c1-13(2)9-10-21-18(23)19(24)22-12-17(16-4-3-11-27-16)28(25,26)15-7-5-14(20)6-8-15/h3-8,11,13,17H,9-10,12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNVHFWWMJDXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide involves multiple steps, typically starting with the preparation of key intermediates:
Synthesis of 4-fluorobenzenesulfonyl chloride: : This can be achieved through the reaction of 4-fluorobenzenesulfonic acid with thionyl chloride.
Formation of 2-(thiophen-2-yl)ethylamine: : Thiophene can be subjected to a Friedel-Crafts alkylation followed by amination to yield the desired ethylamine derivative.
Coupling Reaction: : The final product is synthesized via the coupling of 4-fluorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine under basic conditions. The resulting intermediate is then reacted with N-(3-methylbutyl)ethanediamide to yield the final compound.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic routes but often employs continuous flow processes to enhance efficiency and yield. Optimized reaction conditions, such as temperature control and use of catalysts, are critical to scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions, leading to sulfoxides or sulfones.
Reduction: : Reduction can affect the sulfonyl group, potentially converting it into a sulfide.
Substitution: : Electrophilic aromatic substitution reactions are possible at the fluorobenzene and thiophene moieties.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation conditions.
Substitution: : Halogenation reagents or nitration mixtures for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced sulfonyl derivatives.
Substitution: : Various substituted benzene or thiophene derivatives depending on the reaction conditions.
Scientific Research Applications
N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide has various applications:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : Investigated for its potential biochemical interactions and effects.
Medicine: : Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The compound interacts with biological targets through its sulfonyl and thiophene groups. It may inhibit or modulate enzyme activities by binding to active sites or allosteric sites, disrupting normal biochemical pathways. Its mechanism is highly dependent on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Thiophene-Containing Derivatives
Thiophene rings are critical in bioactive molecules due to their electronic properties and ability to engage in π-π interactions. Key analogs include:
- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These derivatives exhibit potent antibacterial activity (MIC: 0.5–2 µg/mL against S. aureus). The electron-withdrawing bromo group may enhance target binding but reduce membrane permeability compared to the target compound’s 4-fluorobenzenesulfonyl group .
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This dual-thiophene analog highlights the role of hydrogen bonding via the cyano group.
Table 1: Thiophene Derivatives Comparison
| Compound | Substituent | Biological Activity (MIC) | Key Feature |
|---|---|---|---|
| Target Compound | 4-Fluorobenzenesulfonyl | Not reported | Enhanced lipophilicity |
| N-[2-(5-Bromothiophen-2-yl)ethyl]quinolones | 5-Bromo | 0.5–2 µg/mL (S. aureus) | Electron-withdrawing substituent |
| N-(3-Cyanothiophen-2-yl)acetamide | 3-Cyano | Not reported | Hydrogen-bonding capacity |
Sulfonamide-Based Analogs
Sulfonamides are widely explored for antimicrobial and enzyme-inhibitory activities. Notable examples include:
- 5-Nitrothiophene derivatives : These nifuroxazide analogs show activity against multidrug-resistant Staphylococcus aureus (MIC: 4–8 µg/mL). The nitro group confers redox activity, whereas the target compound’s fluorine atom may improve metabolic stability .
- N-[4-(4-Fluoro-phenyl)pyrimidin-2-yl]methanesulfonamide : This compound’s 4-fluoro-phenyl group mirrors the target’s fluorobenzenesulfonyl moiety, suggesting shared resistance to oxidative metabolism .
Table 2: Sulfonamide Derivatives Comparison
| Compound | Core Structure | Biological Activity | Pharmacokinetic Advantage |
|---|---|---|---|
| Target Compound | Ethanediamide | Pending evaluation | High lipophilicity |
| 5-Nitrothiophene derivatives | Nifuroxazide analog | 4–8 µg/mL (MRSA) | Redox-active nitro group |
| N-[4-(4-Fluoro-phenyl)pyrimidinyl] | Pyrimidine sulfonamide | Not reported | Fluorine-enhanced stability |
Ethanediamide and Alkyl Chain Modifications
The N-(3-methylbutyl) chain distinguishes the target compound from linear alkyl analogs. For example:
- N-(2-(Thiophen-2-yl)ethyl)amine oxides: These derivatives () lack the sulfonamide group but share the thiophen-2-yl ethyl motif.
Research Findings and Hypotheses
- Antibacterial Potential: The structural similarity to Foroumadi’s quinolones suggests the target compound may inhibit DNA gyrase or topoisomerase IV, though its fluorobenzenesulfonyl group could alter binding kinetics.
- Metabolic Stability: Fluorine substitution often reduces cytochrome P450-mediated metabolism, implying longer half-life compared to non-fluorinated analogs .
- Synthetic Feasibility : Methods from (acyl chloride activation) and (chromatographic purification) are applicable for scalable synthesis .
Biological Activity
N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide is a complex organic compound notable for its potential biological applications, particularly in medicinal chemistry. Its unique structure incorporates functional groups that may interact with various biological systems, making it a candidate for further investigation in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H20FNO5S3, with a molecular weight of approximately 469.56 g/mol. The compound features a fluorobenzenesulfonyl moiety and a thiophene ring, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FNO5S3 |
| Molecular Weight | 469.56 g/mol |
| Functional Groups | Sulfonyl, Thiophene |
| Solubility | Not specified |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors in biological systems. The sulfonamide group is known to participate in various biochemical interactions, potentially leading to alterations in enzyme activity or receptor binding profiles.
Antiproliferative Effects
Research indicates that compounds with similar structural features often exhibit antiproliferative properties against cancer cell lines. For instance, fluorinated derivatives have shown significant activity against various cancer types, suggesting that this compound may also possess similar capabilities.
Case Studies
- Fluorinated Benzothiazoles : A study on fluorinated benzothiazoles demonstrated their ability to induce cell death in sensitive cancer cells through metabolic activation and formation of DNA adducts . This suggests that the presence of fluorine in the structure may enhance the compound's biological potency.
- Dopamine Transporter Inhibition : Compounds designed as dopamine transporter (DAT) inhibitors have shown promise in reducing the reinforcing effects of psychostimulants . Given the structural similarities, this compound may also interact with neurotransmitter systems, warranting further exploration.
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds, revealing insights into structure-activity relationships (SAR). Modifications to the piperazine scaffold, for example, have been shown to improve metabolic stability and binding affinity at DAT . These findings highlight the importance of chemical structure in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
